molecular formula C15H27NO6 B1389280 (2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid CAS No. 1212311-50-6

(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid

Cat. No.: B1389280
CAS No.: 1212311-50-6
M. Wt: 317.38 g/mol
InChI Key: XXSYJWAGVUPLGD-NSHDSACASA-N
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Description

(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid is a compound that features a piperidine ring substituted with tert-butoxycarbonyl and diethoxy groups. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the use of solvents.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is the free amine, which can then be further functionalized or used in subsequent synthetic steps .

Scientific Research Applications

Mechanism of Action

The mechanism of action for

Properties

IUPAC Name

(2S)-4,4-diethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-6-20-15(21-7-2)8-9-16(11(10-15)12(17)18)13(19)22-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSYJWAGVUPLGD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Reactant of Route 3
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid

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